molecular formula C20H27NO2 B1451659 N-(4-Butoxybenzyl)-3-propoxyaniline CAS No. 1040684-06-7

N-(4-Butoxybenzyl)-3-propoxyaniline

Cat. No.: B1451659
CAS No.: 1040684-06-7
M. Wt: 313.4 g/mol
InChI Key: KYWOPSRZJDHCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Butoxybenzyl)-3-propoxyaniline is a useful research compound. Its molecular formula is C20H27NO2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-Butoxybenzyl)-3-propoxyaniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of metabolic diseases and as a herbicide. This article explores its biological activity, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a butoxy group and a propoxy group attached to an aniline backbone. This structural configuration is significant as it influences the compound's interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its effects on metabolic pathways and its potential therapeutic applications. Key findings include:

  • Inhibition of Lipid Metabolism : Research indicates that this compound may inhibit certain enzymes involved in lipid metabolism, which could be beneficial in treating conditions like obesity and diabetes mellitus. Specifically, it has been associated with the inhibition of long-chain fatty acid elongation (LCE), a pathway crucial for fatty acid synthesis .
  • Antidiabetic Properties : The compound has shown promise as a remedy for diabetes mellitus by modulating glucose metabolism. It appears to enhance insulin sensitivity and reduce glucose levels in animal models .
  • Herbicidal Activity : this compound has also been explored for its herbicidal properties, making it a candidate for agricultural applications. Its mechanism involves disrupting metabolic processes in target plants .

Case Studies

  • Animal Model Studies : In studies involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels and improvements in lipid profiles. These findings suggest its potential utility as an antidiabetic agent .
  • Plant Studies : Field trials demonstrated that this compound effectively reduced the growth of certain weeds without adversely affecting crop yield, indicating its potential as a selective herbicide .

Data Tables

The following table summarizes key findings from various studies on this compound:

Study TypeModel UsedKey Findings
Animal StudyDiabetic RatsReduced blood glucose levels; improved lipid profiles
Plant StudyAgricultural Field TrialsEffective weed control; no adverse crop effects
Enzyme InhibitionIn vitro assaysInhibition of LCE activity; modulation of fatty acid synthesis

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes involved in fatty acid elongation, which is crucial for lipid metabolism regulation.
  • Insulin Sensitization : It enhances insulin signaling pathways, which may help lower blood glucose levels in diabetic conditions.

Properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]-3-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-3-5-14-23-19-11-9-17(10-12-19)16-21-18-7-6-8-20(15-18)22-13-4-2/h6-12,15,21H,3-5,13-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWOPSRZJDHCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Butoxybenzyl)-3-propoxyaniline
Reactant of Route 2
Reactant of Route 2
N-(4-Butoxybenzyl)-3-propoxyaniline
Reactant of Route 3
Reactant of Route 3
N-(4-Butoxybenzyl)-3-propoxyaniline
Reactant of Route 4
Reactant of Route 4
N-(4-Butoxybenzyl)-3-propoxyaniline
Reactant of Route 5
Reactant of Route 5
N-(4-Butoxybenzyl)-3-propoxyaniline
Reactant of Route 6
Reactant of Route 6
N-(4-Butoxybenzyl)-3-propoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.